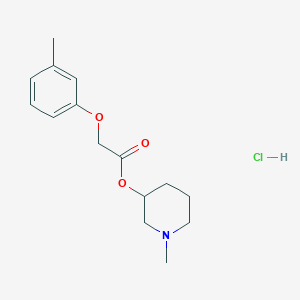![molecular formula C17H17Cl2N3S B4016407 N-(3-chlorophenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4016407.png)
N-(3-chlorophenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride
Vue d'ensemble
Description
The compound of interest is related to a class of heterocyclic compounds that exhibit significant pharmacological activities. Its synthesis involves multiple steps, including acylation, hydrolysis, cyclocondensation, and reduction processes.
Synthesis Analysis
- Tolkunov et al. (2013) describe the synthesis of similar compounds through acylation, cyclocondensation, and reduction, suggesting a methodology that might apply to our compound of interest (Tolkunov et al., 2013).
- Bommeraa et al. (2019) present a facile synthesis method for a related compound, highlighting the coupling of specific phenylmethanamine and pyrimidine derivatives (Bommeraa et al., 2019).
Molecular Structure Analysis
- The crystal structure and molecular geometry of similar compounds have been detailed by Huang et al. (2020) and Murugavel et al. (2015), providing insights into the structural aspects of this class of compounds (Huang et al., 2020); (Murugavel et al., 2015).
Chemical Reactions and Properties
- The chemical reactions and properties of similar thienopyrimidine derivatives are explored in papers by Ashalatha et al. (2007) and Hesse et al. (2007), which may provide relevant insights (Ashalatha et al., 2007); (Hesse et al., 2007).
Physical Properties Analysis
- The physical properties, including crystal structure and thermodynamic characteristics, of related compounds are discussed by Murugavel et al. (2014) and Liu et al. (2007), which might provide comparable data (Murugavel et al., 2014); (Liu et al., 2007).
Chemical Properties Analysis
- The chemical properties, including reactivity and electronic structure, of similar compounds are detailed in the studies by Adib et al. (2015) and Zadorozhny et al. (2010), offering insights into the chemical behavior of the compound (Adib et al., 2015); (Zadorozhny et al., 2010).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S.ClH/c1-10-19-16(21-12-6-4-5-11(18)9-12)15-13-7-2-3-8-14(13)22-17(15)20-10;/h4-6,9H,2-3,7-8H2,1H3,(H,19,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXUWVQRLIKLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NC4=CC(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4016337.png)
![N-{4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4016348.png)

![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4016371.png)



![ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate](/img/structure/B4016402.png)
![{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid](/img/structure/B4016411.png)

![2,2,2-trifluoro-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4016420.png)
![N-(4-{3-[(1-naphthylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4016427.png)
![N-[5-(4-isobutoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4016435.png)